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molecular formula C10H12N4 B124559 2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile CAS No. 151021-42-0

2-(Piperazin-1-Yl)Pyridine-3-Carbonitrile

Cat. No. B124559
M. Wt: 188.23 g/mol
InChI Key: QSMNQUURWIAXAA-UHFFFAOYSA-N
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Patent
US04585773

Procedure details

A mixture of piperazine (0.5 mol) and 2-chloro-3-cyanopyridine (0.1 mol) in absolute ethanol (225 ml) was heated at reflux for 16 hours. The cooled mixture was filtered to remove precipitated piperazine hydrochloride and the filtrate evaporated in vacuo. The residue was diluted with water (200 ml), made basic (pH>10) with 5N sodium hydroxide and extracted with ether (5×300 ml). The combined extracts were dried (MgSO4) and evaporated in vacuo affording 13.6 g of a white solid (72.5% yield); mp 99°-103° C. Spectral data are consistent with the assigned structure. This material was used without further purification.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Yield
72.5%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[C:13]([C:14]#[N:15])=[CH:12][CH:11]=[CH:10][N:9]=1>C(O)C>[C:14]([C:13]1[C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[N:9][CH:10]=[CH:11][CH:12]=1)#[N:15]

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC1=NC=CC=C1C#N
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated piperazine hydrochloride
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (5×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=NC=CC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 72.5%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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